(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459958
InChI: InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one

CAS No.:

Cat. No.: VC13459958

Molecular Formula: C18H27N3O

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one -

Specification

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
IUPAC Name (2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1
Standard InChI Key MKTFKZXKTYBMSP-MBIQTGHCSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the third position with a benzyl-cyclopropyl-amino group. The stereochemistry at the second carbon atom (S-configuration) confers chirality, which is critical for its biological interactions. The ketone group at the first position enhances its reactivity, enabling participation in nucleophilic addition reactions.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O
Molecular Weight301.4 g/mol
IUPAC Name(2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one
StereochemistryS-configuration at C2

The benzyl and cyclopropyl groups introduce steric and electronic effects that influence binding affinity to biological targets. For instance, the cyclopropyl ring’s strain energy may enhance interactions with hydrophobic pockets in enzymes or receptors.

Synthesis and Optimization

Multi-Step Synthesis

Industrial production typically involves three stages:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones under acidic conditions.

  • Substituent Attachment: Introduction of the benzyl-cyclopropyl-amino group via nucleophilic substitution, often using palladium catalysts to improve yield.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the S-isomer.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C65
SubstitutionPd/C, EtOH, 50°C78
Chiral ResolutionChiralcel OD-H column92

Automated continuous-flow systems are increasingly employed to enhance reproducibility and scalability. Solvent choice (e.g., ethanol vs. methanol) significantly impacts reaction kinetics, with ethanol favoring higher enantiomeric excess (ee > 98%).

Biological Activity and Mechanisms

Protein-Protein Interaction Inhibition

In AlphaScreen assays, (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one demonstrated a Kᵢ of 0.76 μM for disrupting β-catenin/BCL9 PPIs, a key pathway in Wnt signaling implicated in cancer . This activity is attributed to its piperazine moiety, which engages acidic residues (e.g., D162, E163) on β-catenin’s surface .

Neurological Effects

Preliminary in vitro studies indicate modulation of serotonin (5-HT₁A) and dopamine (D₂) receptors at IC₅₀ values of 12 μM and 18 μM, respectively. These interactions suggest potential applications in mood disorders, though in vivo validation remains pending.

Table 3: Pharmacological Profile

TargetAssay TypeActivity (IC₅₀/Kᵢ)
β-catenin/BCL9 PPIAlphaScreen0.76 μM
5-HT₁A ReceptorRadioligand12 μM
D₂ ReceptorcAMP Inhibition18 μM

The compound’s enantiomer (R-configuration) showed markedly reduced activity (Kᵢ > 30 μM), underscoring the importance of stereochemistry .

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the piperidine ring with pyrrolidine (as in VC13459958) reduces β-catenin binding affinity by 3.5-fold, highlighting the role of ring size in target engagement. Similarly, substituting the cyclopropyl group with methyl (as in VC13449987) abolishes PPI inhibition, likely due to decreased hydrophobic interactions.

Table 4: Structural Comparisons

CompoundMolecular Formulaβ-catenin Kᵢ (μM)
Target CompoundC₁₈H₂₇N₃O0.76
VC13459958C₁₈H₂₇N₃O2.4
VC13449987C₁₇H₂₅N₃O>30

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